![molecular formula C11H18N4O B165637 N4-(2-Morpholinoethyl)pyridine-3,4-diamine CAS No. 1235440-71-7](/img/structure/B165637.png)
N4-(2-Morpholinoethyl)pyridine-3,4-diamine
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Overview
Description
“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C11H18N4O . It has a molecular weight of 222.29 . The compound is also known as “N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride” with a CAS Number of 1235440-71-7 .
Molecular Structure Analysis
The InChI code for “N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H
. Physical And Chemical Properties Analysis
“N4-(2-Morpholinoethyl)pyridine-3,4-diamine” is a powder that is stored at room temperature .Scientific Research Applications
Regioselectivity in Bromination
Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including studies on lutidines, reveals insights into the mechanisms affecting bromination positions. These findings contribute to understanding the chemical behavior of pyridine derivatives under specific conditions, which could be relevant to the synthesis and functionalization of compounds similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" (Thapa, Brown, Balestri, & Taylor, 2014).
Photocatalytic Degradation and Pathways
The photocatalytic degradation of pollutants, including pyridine and morpholine derivatives, showcases the application of these compounds in environmental science. Understanding the degradation pathways and by-products of such processes is crucial for developing effective water treatment technologies (Pichat, 1997).
Heterocyclic N-oxide in Synthesis and Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate significant potential in organic synthesis, catalysis, and drug applications. Their diverse functionalities make them valuable in creating metal complexes, designing catalysts, and developing medicinal applications with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Pharmacological Profile of Morpholine Derivatives
The pharmacological profile of morpholine derivatives, including those with the morpholine ring structure, highlights their broad spectrum of biological activities. This underscores the relevance of structural features similar to "N4-(2-Morpholinoethyl)pyridine-3,4-diamine" in the development of pharmaceuticals (Asif & Imran, 2019).
Electrochemical Applications
Research into the electrochemical reduction mechanisms and stabilities of organic cations, including pyridinium and morpholinium derivatives, provides insights into their potential use in ionic liquids and other electrochemical applications. This is relevant for the development of novel energy storage and conversion technologies (Lane, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of N4-(2-Morpholinoethyl)pyridine-3,4-diamine are the Epidermal Growth Factor Receptor (EGFR) and EGFR kinase . These proteins play a crucial role in regulating cell growth and survival.
Mode of Action
N4-(2-Morpholinoethyl)pyridine-3,4-diamine acts as a potent inhibitor of EGFR and EGFR kinase . It interacts with these targets and downregulates their protein phosphorylation .
Biochemical Pathways
The compound affects the EGFR and m-TOR signaling pathways . By inhibiting EGFR and EGFR kinase, it disrupts these pathways, leading to a series of downstream effects. These include the arrest of the cell cycle at the G2/M phase by affecting the expression of CDC25C , and the promotion of cell apoptosis by regulating the expression of cleaved caspase-3 .
Result of Action
The molecular and cellular effects of N4-(2-Morpholinoethyl)pyridine-3,4-diamine’s action include the downregulation of protein phosphorylation of EGFR and m-TOR signaling pathways , cell cycle arrest at the G2/M phase , and the promotion of cell apoptosis .
properties
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBSCNJGKZPSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-Morpholinoethyl)pyridine-3,4-diamine | |
CAS RN |
1235440-71-7 |
Source
|
Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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